molecular formula C22H19NO4 B6413396 2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid CAS No. 1262008-76-3

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

Cat. No.: B6413396
CAS No.: 1262008-76-3
M. Wt: 361.4 g/mol
InChI Key: GGBZZWYLIFMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl group in the phenylmethoxycarbonylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[4-(methoxycarbonylamino)phenyl]benzoic acid: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid: Lacks the methyl group at the 2-position.

Uniqueness

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is unique due to the presence of both the methyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15-19(8-5-9-20(15)21(24)25)17-10-12-18(13-11-17)23-22(26)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBZZWYLIFMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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